molecular formula C9H12O2S B13063626 Ethyl 2-(5-methylthiophen-2-yl)acetate

Ethyl 2-(5-methylthiophen-2-yl)acetate

Cat. No.: B13063626
M. Wt: 184.26 g/mol
InChI Key: QDVBXSMXKVMAAN-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methylthiophen-2-yl)acetate is an organic compound with the molecular formula C9H12O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(5-methylthiophen-2-yl)acetate can be synthesized through several methods. One common method involves the reaction of 2-methylthiophene with acetic anhydride . This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves bulk manufacturing processes. These processes are designed to optimize the yield and minimize impurities. The compound is usually synthesized in large reactors under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methylthiophen-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidation states, often using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.

Scientific Research Applications

Ethyl 2-(5-methylthiophen-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of materials such as polymers and resins

Mechanism of Action

The mechanism of action of ethyl 2-(5-methylthiophen-2-yl)acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

ethyl 2-(5-methylthiophen-2-yl)acetate

InChI

InChI=1S/C9H12O2S/c1-3-11-9(10)6-8-5-4-7(2)12-8/h4-5H,3,6H2,1-2H3

InChI Key

QDVBXSMXKVMAAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(S1)C

Origin of Product

United States

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